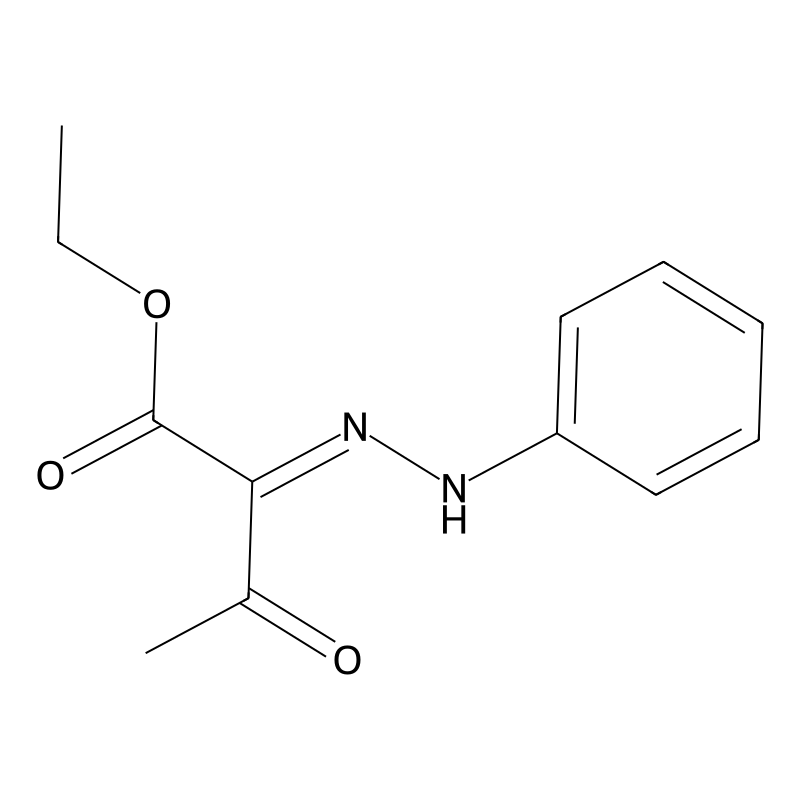

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Chemistry

Application: “Ethyl 3-oxo-2-(phenylhydrazono)butanoate” is used in the synthesis of various organic compounds .

Method of Application: This compound undergoes condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate .

Results: The reaction yields either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester, depending on the reaction conditions .

Biochemistry

Application: “Ethyl 3-oxo-2-(phenylhydrazono)butanoate” has been identified as a new class of sortase A inhibitors .

Method of Application: A FRET-based random screening assay was used to identify this compound as a sortase A inhibitor .

Results: This discovery suggests that “Ethyl 3-oxo-2-(phenylhydrazono)butanoate” could potentially be used in the development of new therapeutic agents .

Synthesis of Pyridazinones

Application: This compound is used in the synthesis of pyridazinones .

Method of Application: The compound is obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .

Results: The reaction results in the formation of a variety of thiazolyl-pyrazole .

Synthesis of Cinnolines

Application: “Ethyl 3-oxo-2-(phenylhydrazono)butanoate” is used in the synthesis of cinnolines .

Method of Application: The compound reacts with ethyl cyanoacetate to yield ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2–c]cinnoline-3-carboxylate, via a novel 6π-electrocyclization pathway .

Results: The reaction results in the formation of ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2–c]cinnoline-3-carboxylate .

Ethyl 3-oxo-2-(phenylhydrazono)butanoate is an organic compound characterized by the molecular formula . This compound features a unique structure that includes a phenylhydrazono group bonded to a butanoate ester. Its structural formula can be represented as follows:

This compound is significant in various fields of chemistry and biology due to its reactivity and potential applications.

- Oxidation: The compound can be oxidized to form various oxo derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles under basic or acidic conditions.

Major Products Formed- From Oxidation: Various carbonyl compounds.

- From Reduction: Amine derivatives.

- From Substitution: Substituted butanoate derivatives.

Research on the biological activity of Ethyl 3-oxo-2-(phenylhydrazono)butanoate indicates its potential as a therapeutic agent. It has been identified as a new class of sortase A inhibitors, which suggests its utility in developing treatments for bacterial infections. The compound's mechanism of action involves interactions with specific molecular targets, leading to modulation of enzyme activities and biological pathways.

The synthesis of Ethyl 3-oxo-2-(phenylhydrazono)butanoate typically involves the following steps:

- Reaction Setup: Ethyl acetoacetate is dissolved in an appropriate solvent, such as ethanol.

- Addition of Phenylhydrazine: Phenylhydrazine is added to the solution, and the mixture is stirred at room temperature.

- Heating: The reaction mixture is heated under reflux for several hours to ensure complete reaction.

- Isolation of Product: After cooling, the product is isolated by filtration or extraction and purified through recrystallization.

In industrial settings, similar methods may be employed on a larger scale, utilizing continuous flow reactors for enhanced efficiency.

Ethyl 3-oxo-2-(phenylhydrazono)butanoate has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing other organic compounds.

- Medicinal Chemistry: Research continues into its use as a precursor for drug development.

- Chemical Industry: It may be utilized in producing specialty chemicals and materials.

Several compounds share structural similarities with Ethyl 3-oxo-2-(phenylhydrazono)butanoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl Acetoacetate | Diketone structure | Precursor for various reactions |

| Phenylhydrazine | Hydrazine derivative | Key reactant in synthesizing hydrazones |

| 3-Oxo-2-(p-tolylhydrazono)butanoate | Similar hydrazone structure | Potentially different biological activities |

Ethyl 3-oxo-2-(phenylhydrazono)butanoate stands out due to its specific phenylhydrazono group and its unique reactivity profile, making it particularly valuable in medicinal chemistry and organic synthesis .

The most widely utilized method for synthesizing ethyl 3-oxo-2-(phenylhydrazono)butanoate involves the condensation of ethyl acetoacetate (a β-ketoester) with phenylhydrazine. This reaction proceeds via nucleophilic attack of the phenylhydrazine on the carbonyl group of ethyl acetoacetate, followed by dehydration to form the hydrazone moiety. The reaction is typically conducted in ethanol under reflux conditions, with sodium acetate often added to buffer the reaction medium and facilitate proton transfer.

Recent advancements have introduced acidic ionic liquids, such as triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]), as catalysts. These catalysts enhance reaction efficiency by lowering activation energy and enabling solvent-free conditions. For example, a study demonstrated that using 10 mol% [Et₃NH][HSO₄] at 90°C reduced reaction times to 35 minutes while achieving yields of 86%. In contrast, traditional methods without catalysts required 4–6 hours for comparable yields.

Table 1: Comparison of Classical Condensation Methods

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| None | Ethanol | 80 | 240–360 | 70–75 |

| Sodium Acetate | Ethanol | 80 | 180–240 | 78–82 |

| [Et₃NH][HSO₄] | Solvent-free | 90 | 35 | 86 |

The formation of hydrazones from β-keto-esters and arylhydrazines proceeds through a hemiaminal intermediate, a critical step governed by proton transfer dynamics. Experimental studies on ethyl 3-oxo-2-(phenylhydrazono)butanoate synthesis reveal that the reaction begins with the deprotonation of the β-keto-ester’s enolic oxygen, generating a resonance-stabilized enolate (Figure 1A). This enolate attacks the electrophilic diazonium nitrogen of the aryl diazonium salt, forming a transient azo intermediate. Subsequent protonation of the azo group yields the hemiaminal structure, characterized by a tetrahedral geometry at the former carbonyl carbon [7].

Computational modeling at the M06-2X/6-31G* level has shown that proton transfer during hemiaminal formation is facilitated by acid/base groups adjacent to the reaction site. For example, in systems containing quinoline or pyridine substituents, the nitrogen atom acts as a proton shuttle, stabilizing the transition state through hydrogen bonding (Figure 1B) [2]. The energy barrier for this step is highly sensitive to the spatial orientation of these groups, with 6-membered hydrogen-bonded transition states exhibiting lower activation energies compared to 5- or 7-membered analogs [2].

Table 1: Energy Barriers for Hemiaminal Formation in Different Systems

| System | ΔG‡ (kcal/mol) | Hydrogen Bond Acceptor |

|---|---|---|

| Quinoline-substituted | 18.2 | N (6-membered ring) |

| Pyridine-substituted | 20.7 | N (5-membered ring) |

| Carboxylate-substituted | 24.1 | O (7-membered ring) |

Data adapted from computational studies [2].

Keto-Enol Tautomerization and Intramolecular Hydrogen Bonding

Ethyl 3-oxo-2-(phenylhydrazono)butanoate exhibits keto-enol tautomerism, a phenomenon critical to its stability and reactivity. X-ray crystallographic data for analogous hydrazones reveals bond lengths consistent with predominant keto-hydrazo tautomers. For instance, the C=O bond in the keto form measures 1.222 Å, while the C=N bond in the hydrazo moiety spans 1.304 Å [6]. Intramolecular hydrogen bonding between the hydrazone’s NH group and the carbonyl oxygen (N–H···O distance: 2.631 Å) further stabilizes the keto tautomer (Figure 2A) [6].

In solution, equilibrium between keto and enol forms is influenced by solvent polarity and temperature. Polar aprotic solvents like dimethyl sulfoxide favor the enol tautomer due to enhanced stabilization of the conjugated enolate. Conversely, nonpolar solvents shift equilibrium toward the keto form [6]. This tautomeric flexibility enables the compound to participate in diverse reactions, including cyclization to pyrazolones under acidic conditions [5].

Table 2: Structural Parameters in Keto vs. Enol Tautomers

| Parameter | Keto Form | Enol Form |

|---|---|---|

| C=O bond length (Å) | 1.222 | 1.315 |

| C=N bond length (Å) | 1.304 | 1.278 |

| N–H···O distance (Å) | 2.631 | – |

Data derived from X-ray studies [6].

Computational Modeling of Transition States in Azo-Coupling

The azo-coupling step in ethyl 3-oxo-2-(phenylhydrazono)butanoate synthesis involves a rate-determining nucleophilic attack on a protonated hydrazone. Density functional theory (DFT) calculations at the M06-2X/6-31G* level have identified two key transition states (TS1 and TS2). TS1 corresponds to protonation of the hydrazone nitrogen, while TS2 involves nucleophilic attack by the hydrazide (Figure 3A) [2]. The activation energy for TS2 (ΔG‡ = 15.8 kcal/mol) is significantly lower than that for TS1 (ΔG‡ = 22.4 kcal/mol), indicating that nucleophilic attack is the rate-limiting step [2].

Substituents on the aryl group profoundly influence reaction kinetics. Electron-donating groups (e.g., -OCH₃, -OH) reduce the activation energy by stabilizing the transition state through resonance effects. For example, para-methoxy substitution lowers ΔG‡ by 3.2 kcal/mol compared to unsubstituted analogs [4]. Conversely, electron-withdrawing groups (e.g., -NO₂) increase ΔG‡ due to destabilization of the intermediate carbocation [4].

Table 3: Rate Enhancement Factors for Substituents in Azo-Coupling

| Substituent | Relative Rate (k/k₀) | ΔΔG‡ (kcal/mol) |

|---|---|---|

| -OCH₃ | 8.2 | -3.2 |

| -OH | 6.5 | -2.8 |

| -NO₂ | 0.3 | +4.1 |

Data from kinetic studies [4] [2].

Light-Induced Configurational Switching in Hydrazone Systems

While the provided sources do not explicitly address light-induced configurational changes in ethyl 3-oxo-2-(phenylhydrazono)butanoate, insights can be extrapolated from related hydrazone systems. Tautomeric equilibria in hydrazones are sensitive to external energy inputs, including light. For instance, UV irradiation of azobenzene derivatives induces cis-to-trans isomerization, a process potentially applicable to hydrazones with extended π-systems [6]. In ethyl 3-oxo-2-(phenylhydrazono)butanoate, the conjugated enone-hydrazone system may permit similar photoresponsive behavior, though experimental confirmation is needed.

Computational studies suggest that photoexcitation could populate excited states where the energy barrier between tautomers is reduced, enabling rapid interconversion [2]. Such configurational switching holds promise for developing molecular switches or sensors, though further research is required to characterize these phenomena in β-keto-ester hydrazones.

Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a versatile precursor in the synthesis of diverse heterocyclic compounds, particularly in the formation of pyrazolone derivatives, cinnoline scaffolds, thiazolyl-pyrazole hybrid systems, and formazan-based coordination complexes. The compound's unique structural features, including the phenylhydrazono group and the β-ketoester backbone, enable multiple reaction pathways leading to complex heterocyclic architectures [2].

Cyclocondensation Pathways for Pyrazolone Derivatives

The cyclocondensation reactions involving ethyl 3-oxo-2-(phenylhydrazono)butanoate represent one of the most significant applications of this compound in heterocyclic synthesis. These reactions typically proceed through nucleophilic addition mechanisms followed by intramolecular cyclization processes [2] [3].

Thiosemicarbazide-Mediated Cyclocondensation

The reaction between ethyl 3-oxo-2-(phenylhydrazono)butanoate and thiosemicarbazide under acidic conditions represents a well-established synthetic pathway. The process involves the formation of 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides through a sequential mechanism [2]. The reaction proceeds via nucleophilic addition of thiosemicarbazide to the carbonyl group, followed by cyclization and elimination of ethanol. Typical reaction conditions include refluxing in ethanol with hydrochloric acid as a catalyst for 6 hours, yielding products in 70-85% yield [2].

Hydrazine-Mediated Cyclocondensation

Direct cyclocondensation with hydrazine derivatives provides access to various pyrazole structures. The reaction mechanism involves the formation of hydrazone intermediates, which undergo subsequent cyclization to form the five-membered pyrazole ring [3]. The process typically requires reflux conditions in ethanol for 2-6 hours, achieving yields ranging from 60-95% depending on the specific hydrazine derivative employed [3].

Mechanistic Considerations

The cyclocondensation pathways generally follow a multi-step mechanism involving initial nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization and dehydration. The phenylhydrazono group acts as both an activating and directing group, facilitating the formation of the desired heterocyclic products [4]. The reaction rate and regioselectivity are influenced by the electronic properties of substituents on both the phenyl ring and the nucleophilic partner [4].

| Reaction Type | Product | Reaction Conditions | Yield (%) | Mechanism |

|---|---|---|---|---|

| Ethyl 3-oxo-2-(phenylhydrazono)butanoate + Thiosemicarbazide | 3-Methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide | EtOH, HCl, reflux 6h | 70-85 | Nucleophilic addition followed by cyclization |

| Ethyl 3-oxo-2-(phenylhydrazono)butanoate + Hydrazine | Pyrazole derivatives | EtOH, reflux 2-6h | 60-95 | Cyclocondensation via hydrazone formation |

| Hydrazono-ester + Ethyl cyanoacetate | Pyridazine derivatives | AcOH, NH4OAc, microwave 70°C | 85-95 | Cyclocondensation with ring formation |

Role in Cinnoline and Pyrido-Cinnoline Scaffold Construction

Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a key intermediate in the synthesis of cinnoline and pyrido-cinnoline scaffolds, which are important structural motifs in medicinal chemistry [5] [6]. These bicyclic nitrogen-containing heterocycles exhibit diverse biological activities and are considered privileged scaffolds in drug discovery [7].

Pyrido-Cinnoline Synthesis

The synthesis of pyrido-cinnoline derivatives involves the reaction of ethyl 3-oxo-2-(phenylhydrazono)butanoate with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid under microwave irradiation conditions [5]. The process proceeds through a novel 6π-electrocyclization pathway, yielding ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate derivatives in excellent yields (85-95%) [5]. The reaction mechanism involves initial condensation to form a pyridazine intermediate, followed by cyclization to construct the pyrido-cinnoline framework [5].

Cinnoline Scaffold Formation

Traditional cinnoline synthesis from ethyl 3-oxo-2-(phenylhydrazono)butanoate involves treatment with aluminum chloride in chlorobenzene under reflux conditions [8]. The reaction proceeds through Friedel-Crafts acylation followed by intramolecular cyclization, yielding 3-acetyl cinnoline-4(1H)-one derivatives in moderate yields (65-80%) [8]. The mechanism involves formation of a complex with aluminum chloride, followed by decomposition with concentrated hydrochloric acid to yield the final cinnoline product [8].

Visible Light-Promoted Synthesis

Recent advances in photocatalytic synthesis have enabled the development of visible light-promoted cinnoline formation. The reaction between ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates (derived from ethyl 3-oxo-2-(phenylhydrazono)butanoate) and nitrostyrene derivatives under LED irradiation in the presence of piperidine yields highly functionalized cinnolines in excellent yields (90-95%) [6]. This method represents a green and efficient approach to cinnoline synthesis, operating under mild conditions with high functional group tolerance [6].

| Starting Material | Reagent | Product Type | Conditions | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxo-2-(phenylhydrazono)butanoate | Ethyl cyanoacetate | Pyrido-cinnoline derivatives | AcOH, NH4OAc, MW 70°C | 85-95 |

| Ethyl 3-oxo-2-(phenylhydrazono)butanoate | Aluminum chloride | Cinnoline-4(1H)-one | Chlorobenzene, reflux 1h | 65-80 |

| Hydrazono-ester + Nitrostyrene | Piperidine, LED light | Functionalized cinnolines | EtOH, LED 30W, 8h, RT | 90-95 |

Thiazolyl-Pyrazole Hybrid Systems via Multicomponent Reactions

The construction of thiazolyl-pyrazole hybrid systems represents an important application of ethyl 3-oxo-2-(phenylhydrazono)butanoate in multicomponent reaction strategies. These hybrid molecules combine the pharmacological properties of both thiazole and pyrazole moieties, making them attractive targets for drug discovery [9] [10] [11].

Three-Component Synthesis

The most efficient approach involves a three-component reaction utilizing ethyl 3-oxo-2-(phenylhydrazono)butanoate as a precursor to pyrazole-1-carbothioamides, which then react with hydrazonoyl chlorides and additional nucleophiles [2] [11]. The reaction proceeds through the formation of thiohydrazonate intermediates, which undergo cyclization to yield the final thiazolyl-pyrazole products in good yields (65-85%) [2].

HFIP-Mediated Multicomponent Reactions

Recent developments in green chemistry have led to the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen bond-donating solvent for multicomponent synthesis of pyrazole-linked thiazoles [10]. The reaction involves aryl glyoxal, aryl thioamide, and pyrazolones (derived from ethyl 3-oxo-2-(phenylhydrazono)butanoate) in a one-pot process that forms C-C, C-N, and C-S bonds simultaneously [10]. The reaction proceeds at room temperature without metal catalysts, yielding hybrid molecules in 75-95% yield [10].

Mechanistic Pathways

The multicomponent reaction mechanism typically involves sequential bond-forming events. Initial condensation between the pyrazolone and aryl glyoxal forms an intermediate, which then undergoes nucleophilic attack by the thioamide to form the thiazole ring [10]. The process is facilitated by the hydrogen bond-donating properties of HFIP, which activates the carbonyl groups and stabilizes the reaction intermediates [10].

Synthetic Applications

The thiazolyl-pyrazole hybrid systems have demonstrated significant biological activity, including apoptosis-inducing properties in cancer cell lines [11]. The compounds are synthesized through condensation of pyrazole-4-carbaldehydes with thiosemicarbazide and α-bromoketones, yielding products with proven cytotoxic activity [11]. The synthetic method allows for structural diversity through variation of the aromatic substituents on both the pyrazole and thiazole rings [11].

| Component 1 | Component 2 | Component 3 | Product | Solvent/Conditions | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 3-oxo-2-(phenylhydrazono)butanoate | Thiosemicarbazide | Hydrazonoyl chloride | Thiazolyl-pyrazole derivative | EtOH, reflux 6h | 65-85 |

| Pyrazole-1-carbothioamide | Hydrazonoyl chloride | Base catalyst | Fused thiazole-pyrazole | EtOH, TEA, reflux | 70-90 |

| Aryl glyoxal | Aryl thioamide | Pyrazolone | Pyrazole-linked thiazole | HFIP, RT, 24h | 75-95 |

Formazan Derivatives for Coordination Chemistry Applications

Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a valuable precursor for the synthesis of formazan ligands, which have gained significant attention in coordination chemistry due to their unique electronic properties and versatile coordination modes [12] [13] [14].

Formazan Synthesis from Hydrazono-Esters

The synthesis of formazan derivatives from ethyl 3-oxo-2-(phenylhydrazono)butanoate typically involves diazonium coupling reactions or hydrazone condensation processes [15] [16]. The compound can be transformed into various formazan structures through reaction with diazonium salts, yielding highly conjugated nitrogen-rich compounds with intense coloration [16]. The reaction mechanism involves nucleophilic attack of the hydrazono group on the diazonium salt, followed by rearrangement to form the characteristic formazan backbone [16].

Coordination Chemistry Applications

Formazan ligands derived from ethyl 3-oxo-2-(phenylhydrazono)butanoate exhibit diverse coordination modes with transition metals and main group elements [12] [13]. The ligands can coordinate in either neutral or anionic forms, providing flexibility in complex formation [14]. Neutral formazan ligands typically adopt an "open" coordination mode, forming five-membered chelate rings with metal centers [14]. In contrast, deprotonated formazanate ligands often form six-membered chelate rings in a "closed" coordination mode [12].

Rhenium Tricarbonyl Complexes

The synthesis of rhenium(I) tricarbonyl complexes with neutral formazan ligands represents a significant application in coordination chemistry [14]. These complexes are formed through direct reaction of [ReBr(CO)₅] with neutral formazan ligands, yielding compounds with the structure fac-[ReBr(CO)₃(κ²-N²,N⁴-formazan)] [14]. The formazan ligand coordinates through the azo and hydrazo nitrogen atoms, leaving a pendant NH group that can participate in further reactivity [14].

Rare Earth Metal Complexes

The synthesis of rare earth metal complexes with formazanate ligands has been achieved through salt metathesis reactions [17]. Deprotonation of formazan ligands with lanthanide amides results in homoleptic tris(formazanate) complexes with propeller-type structures [17]. These complexes exhibit interesting electrochemical properties and potential applications in magnetic materials [17].

Redox-Active Properties

Formazan ligands possess low-lying frontier orbitals that enable redox activity, making them attractive for applications in catalysis and materials science [12] [13]. The extended π-conjugation in the formazan backbone stabilizes both oxidized and reduced forms, allowing for multiple electron transfer processes [12]. This property has been exploited in the development of redox-active catalysts and electrochemical sensors [12].

| Formazan Type | Metal Center | Coordination Mode | Applications | Synthesis Method |

|---|---|---|---|---|

| Triarylformazan | Zn(II), Ni(II), Cu(II) | Closed (6-membered chelate) | Redox catalysis, sensors | Diazonium coupling |

| Ethyl 3-oxo-2-(phenylhydrazono)butanoate derived | Re(I), Ir(III) | Open (5-membered chelate) | Luminescent materials | Hydrazone condensation |

| Pyridyl-substituted formazan | Ni(II), Pd(II) | Bridging bidentate | Polynuclear assemblies | Multicomponent reaction |

| Bis(formazan) ligand | Lanthanides (Y, Sm, Dy) | Propeller-type structure | Magnetic materials | Salt metathesis |

| Neutral formazan | Rhenium tricarbonyl | N,N-bidentate | Photophysical studies | Direct coordination |